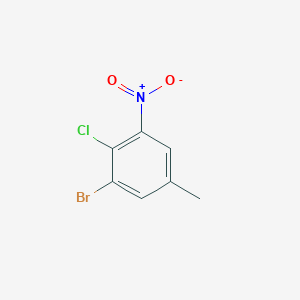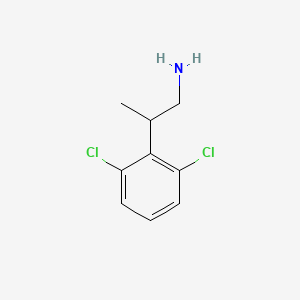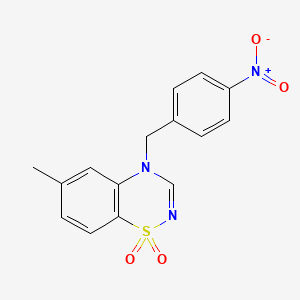![molecular formula C20H17N3O3S2 B3298214 4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-35-9](/img/structure/B3298214.png)
4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Übersicht
Beschreibung
The compound “4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a thiazole derivative. Thiazole is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, and it is a significant platform in a number of medicinally relevant molecules . Thiazole derivatives have been found to exhibit various biological activities .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be complex, with the thiazole ring consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Specific structural details for “this compound” are not available in the retrieved information.Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions due to the reactive positions on the thiazole ring where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Specific chemical reactions involving “this compound” are not available in the retrieved information.Wirkmechanismus
Target of Action:
This compound interacts with specific biological targets within the body. One of its primary targets is PI3Kα (Phosphoinositide 3-kinase alpha) . PI3Kα plays a crucial role in cell signaling pathways related to cell growth, survival, and metabolism .
Mode of Action:
The compound’s mode of action involves inhibiting PI3Kα. It achieves this by binding to the active site of the enzyme, disrupting its function. This interaction interferes with downstream signaling pathways, affecting processes like cell proliferation and survival. The electron-deficient aryl group in the compound contributes to its potency by forming a strong charged interaction with a specific amino acid (Lys802) in the PI3Kα active site .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, variations in pH affect its solubility and absorption.
: Chaban, T. I., Klenina, O. V., Chaban, I. H., & Lelyukh, M. I. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ringChemistry of Heterocyclic Compounds, 10.1007/s10593-024-03307-1. : Identification of Novel Thiazolo[5,4-b]pyridines as PI3Kα Inhibitors. Molecules, 25(20), 4630. (2020). DOI: 10.3390/molecules25204630.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide X is its potent inhibitory effects on several enzymes and receptors, which make it a promising candidate for drug development. However, one of the limitations of using this compound X in lab experiments is its complex mechanism of action, which makes it difficult to study. Additionally, further studies are needed to determine the optimal dosage and administration of this compound X for different diseases.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide X. One area of research is the development of novel drugs based on the structure of this compound X. Another area of research is the optimization of the synthesis method of this compound X to achieve even higher yields and purity. Additionally, further studies are needed to determine the optimal dosage and administration of this compound X for different diseases. Finally, the mechanism of action of this compound X needs to be further elucidated to better understand its potential applications in drug development.
Conclusion:
In conclusion, this compound X is a promising chemical this compound that has gained significant attention in the scientific community due to its potential applications in drug development. Its potent inhibitory effects on several enzymes and receptors make it a promising candidate for the treatment of various diseases. However, further studies are needed to determine the optimal dosage and administration of this compound X for different diseases, and the mechanism of action of this compound X needs to be further elucidated to better understand its potential applications in drug development.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in drug development. It has been shown to have potent inhibitory effects on several enzymes and receptors, including carbonic anhydrase IX, phosphodiesterase 5, and 5-HT6 receptors. These inhibitory effects make it a promising candidate for the treatment of various diseases, including cancer, erectile dysfunction, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-methoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-13-12-14(19-22-18-4-3-11-21-20(18)27-19)5-10-17(13)23-28(24,25)16-8-6-15(26-2)7-9-16/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUVSWKPWNZVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[d][1,3]dioxol-5-yl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3298136.png)
![(4-Methyl-3-nitrophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3298138.png)
![4-[(4-Methylphenyl)sulfonyl]-8-[(2-naphthyloxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298143.png)
![4-[(4-Methylphenyl)sulfonyl]-8-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298144.png)
![(5-Bromofuran-2-yl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3298151.png)


![[4-(3-Methylphenyl)piperazin-1-yl]acetic acid](/img/structure/B3298178.png)

![4,7,8-Trimethyl-6-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3298197.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3298199.png)
![3,4-dimethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3298206.png)
![4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3298221.png)
